钼酸铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

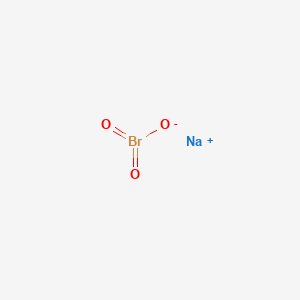

Ammonium paramolybdate, also known as ammonium heptamolybdate or simply ammonium molybdate, is an inorganic compound with the chemical formula (NH4)6Mo7O24. It is a colorless solid and is one of the more common molybdenum compounds .

Synthesis Analysis

Ammonium heptamolybdate is easily prepared by dissolving molybdenum trioxide in an excess of aqueous ammonia and evaporating the solution at room temperature. While the solution evaporates, the excess of ammonia escapes .Molecular Structure Analysis

The compound was first analyzed crystallographically by Lindqvist, but has been reanalyzed. All Mo centers are octahedral .Chemical Reactions Analysis

Ammonium paramolybdate decomposes in four or five stages, including a dehydration procedure, depending on the ambient pressures . It is used as a catalyst to desulfurize thiophene and its derivatives .Physical And Chemical Properties Analysis

Ammonium molybdate is a crystalline solid, which is generally available in the form of large, colorless or slightly yellowish crystals. It is soluble in water, and the solutions are slightly acidic .科学研究应用

热分解和材料合成: APM 经历了一个复杂的分解过程,为材料科学和催化提供了有价值的见解。Park (1972) 研究了其在不同压力下的分解,揭示了包括脱水和以前未报道的最终分解在内的阶段,每个阶段都有显着的活化能 (Park, 1972)。同样,Yong (1990) 研究了 APM 四水合物在氢气气氛中的热分解,发现它分解为四个步骤,导致形成 MoO2 (Yong, 1990)。

催化: 在催化中,像 APM 这样的钼化合物的性质影响了加氢处理催化剂的活性。Tomina 等人。(2008) 发现基于 APM 的催化剂在噻吩加氢分解和柴油馏分的加氢处理中表现出不同的活性,影响脱硫和芳烃加氢 (Tomina et al., 2008)。

三氧化钼生产: APM 用于生产三氧化钼 (MoO3),这是一种与催化和电子等各种应用相关的材料。Spurny 和 Prodi (1976) 使用 APM 生产放射性三氧化钼超细气溶胶,证明了其在生成高纯度材料中的作用 (Spurny & Prodi, 1976)。

杂质检测: APM 的纯度对其应用至关重要,激光拉曼光谱等技术用于检测 APM 化学试剂中的钼酸盐等杂质。Murata 和 Ikeda (1980) 提出了一种利用杂质特征拉曼光谱的简单检测方法 (Murata & Ikeda, 1980)。

还原机理: 研究 APM 在不同介质中的还原对于理解其在不同化学过程中的行为至关重要。Edrennikova 等人。(2012) 研究了 APM 在氢氮介质中的还原动力学和特征,优化了目标相的回收条件和纳米和微晶钼粉的形成 (Edrennikova et al., 2012)。

湿法冶金生产: APM 参与了通过溶剂萃取和其他技术生产和回收高纯度化合物。Macinnis 等人。(1974) 探索了通过萃取工艺生产不含阳离子和阴离子杂质的纯 APM (Macinnis et al., 1974)。

作用机制

Ammonium molybdate is a source of molybdenum that exists in several hydrate forms. It is intravenously administered as an additive to solutions for Total Parenteral Nutrition (TPN). Molybdenum is an essential element that is present in enzymes including xanthine oxidase, sulfite oxidase, and aldehyde oxidase .

安全和危害

未来方向

属性

IUPAC Name |

azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7Mo.6H3N.6H2O.18O/h;;;;;;;6*1H3;6*1H2;;;;;;;;;;;;;;;;;;/q;;;;3*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPRBYUXSYJORU-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H24Mo7N6O24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1163.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。